molecular formula C26H23N5O B292946 9-Methyl-7-phenyl-4-(4-phenylpiperazin-1-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidine

9-Methyl-7-phenyl-4-(4-phenylpiperazin-1-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidine

Cat. No. B292946
M. Wt: 421.5 g/mol
InChI Key: FGFSGHYNSPNFJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Methyl-7-phenyl-4-(4-phenylpiperazin-1-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidine is a heterocyclic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 9-Methyl-7-phenyl-4-(4-phenylpiperazin-1-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidine is not fully understood. However, studies have indicated that it may work by inhibiting specific enzymes and signaling pathways involved in cancer cell growth and neurodegeneration.
Biochemical and physiological effects:
Studies have shown that 9-Methyl-7-phenyl-4-(4-phenylpiperazin-1-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidine has biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce neuroinflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 9-Methyl-7-phenyl-4-(4-phenylpiperazin-1-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidine in lab experiments is its potential therapeutic applications. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 9-Methyl-7-phenyl-4-(4-phenylpiperazin-1-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidine. One potential direction is to further investigate its mechanism of action and identify specific targets for its therapeutic applications. Another direction is to study its pharmacokinetics and toxicity in animal models to determine its safety and efficacy as a therapeutic agent. Additionally, studies could be conducted to explore its potential use in combination with other drugs for cancer treatment or neurodegenerative diseases.

Synthesis Methods

The synthesis of 9-Methyl-7-phenyl-4-(4-phenylpiperazin-1-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidine has been achieved through different methods. One of the most common methods involves the condensation of 2-amino-4-methylpyrido[3',2':4,5]furo[3,2-d]pyrimidine with 4-phenylpiperazine in the presence of a catalyst. Other methods include the use of different starting materials and reaction conditions.

Scientific Research Applications

9-Methyl-7-phenyl-4-(4-phenylpiperazin-1-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidine has been studied for its potential therapeutic applications. It has shown promise as an anticancer agent, with studies indicating that it inhibits the growth of cancer cells. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C26H23N5O

Molecular Weight

421.5 g/mol

IUPAC Name

13-methyl-11-phenyl-6-(4-phenylpiperazin-1-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

InChI

InChI=1S/C26H23N5O/c1-18-16-21(19-8-4-2-5-9-19)29-26-22(18)23-24(32-26)25(28-17-27-23)31-14-12-30(13-15-31)20-10-6-3-7-11-20/h2-11,16-17H,12-15H2,1H3

InChI Key

FGFSGHYNSPNFJI-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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